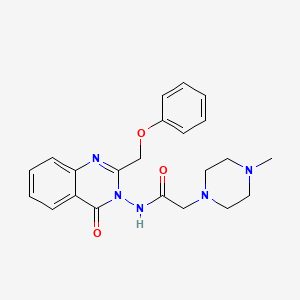

Cdk2-IN-8

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C22H25N5O3 |

|---|---|

Molecular Weight |

407.5 g/mol |

IUPAC Name |

2-(4-methylpiperazin-1-yl)-N-[4-oxo-2-(phenoxymethyl)quinazolin-3-yl]acetamide |

InChI |

InChI=1S/C22H25N5O3/c1-25-11-13-26(14-12-25)15-21(28)24-27-20(16-30-17-7-3-2-4-8-17)23-19-10-6-5-9-18(19)22(27)29/h2-10H,11-16H2,1H3,(H,24,28) |

InChI Key |

FZZOSMFVNIIGDD-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCN(CC1)CC(=O)NN2C(=NC3=CC=CC=C3C2=O)COC4=CC=CC=C4 |

Origin of Product |

United States |

Foundational & Exploratory

The CDK2 Inhibitor Dinaciclib: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dinaciclib (formerly SCH 727965) is a potent, small-molecule inhibitor of cyclin-dependent kinases (CDKs), demonstrating significant activity against CDK1, CDK2, CDK5, and CDK9. Its ability to induce cell cycle arrest and apoptosis has positioned it as a compound of interest in oncology research. This technical guide provides a detailed overview of the chemical structure, synthesis, and biological activity of Dinaciclib, with a focus on its interaction with CDK2. Experimental protocols for its synthesis and key biological assays are provided, alongside a summary of its quantitative data and a visualization of its mechanism of action within relevant signaling pathways.

Chemical Structure and Properties

Dinaciclib is a pyrazolo[1,5-a]pyrimidine derivative with the systematic IUPAC name (S)-3-(((3-Ethyl-5-(2-(2-hydroxyethyl)piperidin-1-yl)pyrazolo[1,5-a]pyrimidin-7-yl)amino)methyl)pyridine 1-oxide.

Chemical Structure:

| Property | Value |

| Molecular Formula | C₂₁H₂₈N₆O₂ |

| Molecular Weight | 396.49 g/mol |

| CAS Number | 779353-01-4 |

| PubChem CID | 46926350 |

| Appearance | Solid powder |

Synthesis of Dinaciclib

The synthesis of Dinaciclib involves a multi-step process, beginning with the construction of the core pyrazolo[1,5-a]pyrimidine scaffold, followed by the sequential addition of the side chains. The key starting materials are commercially available or can be synthesized through established methods.

Synthesis of the Pyrazolo[1,5-a]pyrimidine Core

The synthesis of the pyrazolo[1,5-a]pyrimidine core of Dinaciclib begins with the cyclization of an aminopyrazole with a β-ketoester. This is a common and effective method for constructing this heterocyclic system.

Synthesis of Side-Chain Precursors

The two key side-chain precursors that are coupled to the pyrazolo[1,5-a]pyrimidine core are (S)-2-(piperidin-2-yl)ethan-1-ol and 3-(aminomethyl)pyridine 1-oxide. These can be synthesized through various reported methods.

Final Assembly of Dinaciclib

The final steps of the synthesis involve the coupling of the pyrazolo[1,5-a]pyrimidine core with the two side-chain precursors. A general synthetic scheme is outlined below. A detailed, step-by-step protocol based on published literature and patents is provided in the experimental protocols section.

Figure 1. General workflow for the synthesis of Dinaciclib.

Mechanism of Action and Signaling Pathways

Dinaciclib exerts its anti-cancer effects primarily through the inhibition of cyclin-dependent kinases, which are key regulators of the cell cycle and transcription.

Inhibition of CDK2 and Cell Cycle Arrest

CDK2, in complex with cyclin E and cyclin A, plays a crucial role in the G1/S phase transition and S phase progression of the cell cycle. Dinaciclib competitively binds to the ATP-binding pocket of CDK2, preventing the phosphorylation of its substrates, such as the retinoblastoma protein (pRb). Inhibition of pRb phosphorylation prevents the release of the E2F transcription factor, which is necessary for the transcription of genes required for DNA replication. This leads to cell cycle arrest at the G1/S checkpoint.[1][2]

Figure 2. Simplified signaling pathway of Dinaciclib-induced G1/S cell cycle arrest.

Induction of Apoptosis

In addition to cell cycle arrest, Dinaciclib has been shown to induce apoptosis (programmed cell death) in various cancer cell lines. This is thought to occur through multiple mechanisms, including the inhibition of CDK9, which is involved in the transcription of anti-apoptotic proteins like Mcl-1. By inhibiting CDK9, Dinaciclib reduces the levels of these survival proteins, tipping the cellular balance towards apoptosis. The induction of apoptosis is often characterized by the activation of caspases and the cleavage of poly(ADP-ribose) polymerase (PARP).[3][4]

Quantitative Data

The biological activity of Dinaciclib has been quantified in numerous studies. The following tables summarize key in vitro and clinical data.

In Vitro Kinase Inhibitory Activity

| Target | IC₅₀ (nM) | Reference |

| CDK2/Cyclin E | 1 | [5] |

| CDK5/p25 | 1 | [5] |

| CDK1/Cyclin B | 3 | [5] |

| CDK9/Cyclin T1 | 4 | [5] |

In Vitro Anti-proliferative Activity

| Cell Line | Cancer Type | IC₅₀ (nM) | Reference |

| A2780 | Ovarian | 4 | [1] |

| HCT116 | Colon | 7.5 | [6] |

| Raji | Lymphoma | ~20-40 | [4] |

| SKOV-3 | Ovarian | 15 | [7] |

Clinical Trial Data (Selected)

| Phase | Cancer Type | Dose | Key Findings | Reference |

| I | Advanced Malignancies | 0.33-2.59 mg/m² weekly | Well-tolerated, disease stabilization observed. | [8] |

| I/II | Relapsed Multiple Myeloma | 30-50 mg/m² every 3 weeks | Single-agent activity observed, with a 19% clinical benefit rate. | [9] |

| II | Advanced Breast Cancer | 50 mg/m² every 21 days | Did not show superiority over capecitabine. | [10] |

Experimental Protocols

Chemical Synthesis of Dinaciclib (Illustrative Protocol)

The following is a generalized protocol for the final coupling steps in the synthesis of Dinaciclib, based on common synthetic strategies for similar compounds. For a detailed, step-by-step synthesis, it is recommended to consult the primary literature and patents.

Figure 3. Workflow for the final coupling steps in Dinaciclib synthesis.

Materials:

-

Substituted pyrazolo[1,5-a]pyrimidine core

-

(S)-2-(piperidin-2-yl)ethan-1-ol

-

3-(aminomethyl)pyridine 1-oxide

-

Suitable base (e.g., DIPEA)

-

Coupling agent (e.g., HATU)

-

Anhydrous solvent (e.g., DMF, DCM)

Procedure:

-

Step 1: Nucleophilic Aromatic Substitution. Dissolve the pyrazolo[1,5-a]pyrimidine core in an anhydrous solvent. Add the base and (S)-2-(piperidin-2-yl)ethan-1-ol. Stir the reaction mixture at an elevated temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Work-up and Isolation. After completion, cool the reaction mixture and perform an appropriate work-up (e.g., extraction with an organic solvent). Purify the intermediate product by column chromatography.

-

Step 2: Amidation/Coupling. Dissolve the intermediate from Step 2 in an anhydrous solvent. Add the coupling agent, the base, and 3-(aminomethyl)pyridine 1-oxide. Stir the reaction at room temperature until completion.

-

Final Purification. Perform a final work-up and purify the crude product by column chromatography or recrystallization to obtain pure Dinaciclib.

CDK2 Kinase Inhibition Assay

This protocol describes a general method to assess the in vitro inhibitory activity of Dinaciclib against CDK2.

Figure 4. General workflow for a CDK2 kinase inhibition assay.

Materials:

-

Recombinant human CDK2/Cyclin E

-

Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

Substrate (e.g., Histone H1 peptide)

-

ATP solution (containing a tracer amount of [γ-³²P]ATP or [γ-³³P]ATP)

-

Dinaciclib stock solution and serial dilutions

-

96-well plates

-

Phosphocellulose paper or other means of separating phosphorylated substrate

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the kinase buffer, recombinant CDK2/Cyclin E, and the substrate in a 96-well plate.

-

Add serial dilutions of Dinaciclib to the wells. Include a control with no inhibitor.

-

Initiate the kinase reaction by adding the ATP solution.

-

Incubate the plate at 30°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding a solution containing EDTA.

-

Spot a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the paper extensively to remove unincorporated radiolabeled ATP.

-

Measure the radioactivity on the paper using a scintillation counter.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and determine the IC₅₀ value.

Cell Viability (MTT) Assay

This protocol outlines a common method to assess the effect of Dinaciclib on the viability of cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

Dinaciclib stock solution and serial dilutions

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of Dinaciclib. Include a vehicle control.

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Apoptosis (Annexin V) Assay

This protocol describes a flow cytometry-based method to detect apoptosis induced by Dinaciclib.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

6-well cell culture plates

-

Dinaciclib solution

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to adhere.

-

Treat the cells with Dinaciclib at a desired concentration for a specific time (e.g., 24 or 48 hours). Include a vehicle control.

-

Harvest the cells (including floating cells) and wash them with cold PBS.

-

Resuspend the cells in the binding buffer provided in the kit.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Conclusion

Dinaciclib is a potent and well-characterized inhibitor of multiple CDKs, with significant activity against CDK2. Its ability to induce cell cycle arrest and apoptosis in cancer cells has made it a valuable tool for cancer research and a candidate for clinical development. This technical guide has provided a comprehensive overview of its structure, synthesis, and biological activity, including detailed experimental protocols and a summary of quantitative data. The provided information is intended to support researchers and drug development professionals in their work with this and similar CDK inhibitors.

References

- 1. WO2015130585A1 - Method for treating cancer - Google Patents [patents.google.com]

- 2. Synthesis of 3-(aminomethyl)pyridine by traceless C3-selective umpolung of 1-amidopyridin-1-ium salts - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. 3-(Aminomethyl)pyridine | 3731-52-0 [chemicalbook.com]

- 5. 3-(aminomethyl)pyridine | Semantic Scholar [semanticscholar.org]

- 6. WO2023249974A2 - Cyclin-dependent kinase 2 inhibitors for medical treatment - Google Patents [patents.google.com]

- 7. (S)-2-(Piperidin-2-yl)ethanol | C7H15NO | CID 736379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and biological evaluation of dinaciclib and CAN508 hybrids as CDK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Dinaciclib - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Function of Cdk2-IN-8 and its Analogs

Disclaimer: Publicly available scientific literature on the specific molecule "Cdk2-IN-8" (CAS: 2919216-36-5) is limited, primarily consisting of listings from chemical suppliers with basic information such as its IC50 value of 1.74 µM for Cyclin-Dependent Kinase 2 (CDK2). To provide a comprehensive technical guide that meets the user's requirements for in-depth information, this document will focus on a well-characterized, potent, and selective CDK2 inhibitor, PF-07104091 (Tegtociclib) , as a representative analog. The principles, mechanisms, and experimental methodologies described herein are broadly applicable to the study of selective CDK2 inhibitors like this compound.

Introduction to CDK2 and its Role in Cancer

Cyclin-Dependent Kinase 2 (CDK2) is a serine/threonine kinase that plays a pivotal role in the regulation of the cell cycle.[1] Its activity is essential for the G1/S phase transition and for the progression of the S phase, during which DNA replication occurs.[1] CDK2 forms active complexes with Cyclin E and Cyclin A. The CDK2/Cyclin E complex is crucial for the initiation of DNA synthesis, while the CDK2/Cyclin A complex is required for the continuation and completion of DNA replication.[1]

In many types of cancer, the CDK2 signaling pathway is dysregulated, leading to uncontrolled cell proliferation.[2] This can be due to the overexpression of its activating partners, particularly Cyclin E, or the loss of endogenous inhibitors. Consequently, inhibiting the activity of CDK2 has emerged as a promising therapeutic strategy for various cancers, including breast, ovarian, and lung cancer.[1][2]

PF-07104091 (Tegtociclib): A Representative Selective CDK2 Inhibitor

PF-07104091 is an orally bioavailable, potent, and selective inhibitor of CDK2 currently under clinical investigation for the treatment of advanced solid tumors.[1][3] Its primary mechanism of action is to bind to the ATP-binding pocket of CDK2, thereby preventing the phosphorylation of its downstream substrates.[3]

Mechanism of Action

PF-07104091 selectively targets and binds to CDK2, inhibiting its kinase activity.[1] This inhibition leads to a cascade of downstream effects:

-

Cell Cycle Arrest: By blocking CDK2 activity, PF-07104091 prevents the phosphorylation of key substrates required for cell cycle progression, such as the Retinoblastoma protein (Rb).[3] This leads to an arrest of the cell cycle at the G1/S checkpoint, preventing cancer cells from entering the DNA synthesis phase.[4]

-

Induction of Apoptosis: In some cellular contexts, the sustained inhibition of CDK2 can trigger programmed cell death, or apoptosis, in cancer cells.[1]

-

Overcoming CDK4/6 Inhibitor Resistance: A key area of investigation for PF-07104091 is in tumors that have developed resistance to CDK4/6 inhibitors. In such cases, CDK2 activity can become a primary driver of cell proliferation, making these tumors particularly sensitive to CDK2 inhibition.[5]

Quantitative Data for PF-07104091

The following tables summarize the key quantitative data for PF-07104091 based on available preclinical and clinical studies.

Table 1: In Vitro Kinase Inhibitory Activity

| Kinase Target | IC50 (nM) | Reference |

| CDK2/Cyclin E1 | 1.05 | [4] |

| CDK1/Cyclin B | 152.18 | [4] |

| CDK4/Cyclin D1 | >1000 | [4] |

| CDK6/Cyclin D3 | >1000 | [4] |

| Selectivity (CDK1/CDK2) | ~145-fold | [4] |

| Selectivity (CDK4/CDK2) | >950-fold | [4] |

| Selectivity (CDK6/CDK2) | >950-fold | [4] |

Table 2: In Vitro Cellular Activity

| Cell Line | Cancer Type | CCNE1 Status | IC50 (nM) | Reference |

| HCT116 | Colorectal Carcinoma | Amplified | Not explicitly stated, but showed significant inhibition | [4] |

| OVCAR3 | Ovarian Cancer | Amplified | Not explicitly stated, but showed significant inhibition | [4] |

| TOV-21G | Ovarian Cancer | Normal | Weakly inhibited | [4] |

| B16-F10 | Melanoma | Not specified | Dose-dependent inhibition (100 nM - 10 µM) | [6] |

| 1014 | Melanoma | Not specified | Dose-dependent inhibition (100 nM - 10 µM) | [6] |

Table 3: Clinical Trial Data (Phase 1/2a Monotherapy)

| Parameter | Value | Reference |

| Patient Population | Advanced solid tumors, enriched for HR+/HER2- breast cancer resistant to CDK4/6 inhibitors | [7] |

| Maximum Tolerated Dose (MTD) | 300 mg BID | [7] |

| Objective Response Rate (ORR) in mBC | 18.8% (3/16 evaluable patients) | [7] |

| Disease Control Rate (DCR) in mBC | 61.5% | [7] |

| Common Treatment-Emergent Adverse Events (Grade ≤3) | Nausea (77.1%), Diarrhea (48.6%), Vomiting (48.6%), Fatigue (45.7%), Anemia (45.7%) | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments typically used to characterize CDK2 inhibitors like PF-07104091.

In Vitro Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific kinase.

Principle: A recombinant kinase (e.g., CDK2/Cyclin E1) is incubated with a substrate (e.g., a peptide derived from Rb) and ATP. The inhibitor is added at varying concentrations. The amount of phosphorylated substrate is then measured, typically using a luminescence-based or fluorescence-based method.

Protocol:

-

Reagents:

-

Recombinant human CDK2/Cyclin E1 enzyme

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

Substrate peptide (e.g., biotinylated Rb-derived peptide)

-

ATP solution (at a concentration close to the Km for the kinase)

-

Test compound (serially diluted in DMSO)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit from Promega)

-

384-well white plates

-

-

Procedure:

-

Add 2.5 µL of 2x kinase/substrate solution to each well of a 384-well plate.

-

Add 50 nL of the test compound at various concentrations (typically a 10-point dose-response curve).

-

Add 2.5 µL of 2x ATP solution to initiate the reaction.

-

Incubate the plate at room temperature for 1 hour.

-

Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

-

Incubate for 30 minutes at room temperature.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to DMSO controls.

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

Cell Proliferation Assay

This assay measures the effect of a compound on the growth of cancer cell lines.

Principle: Cancer cells are cultured in the presence of varying concentrations of the inhibitor. After a set period, the number of viable cells is quantified using a reagent that measures metabolic activity (e.g., CellTiter-Glo®, which measures ATP levels).

Protocol:

-

Reagents:

-

Cancer cell lines (e.g., OVCAR3, HCT116)

-

Complete cell culture medium

-

Test compound (serially diluted)

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

96-well clear-bottom white plates

-

-

Procedure:

-

Seed cells into a 96-well plate at a predetermined density (e.g., 1000-5000 cells/well) and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compound.

-

Incubate for 72-120 hours.

-

Equilibrate the plate to room temperature for 30 minutes.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in the well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence with a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to DMSO-treated controls.

-

Determine the GI50 (concentration for 50% growth inhibition) by plotting the percentage of viability against the log of the compound concentration and fitting to a sigmoidal dose-response curve.

-

Western Blot Analysis of Rb Phosphorylation

This technique is used to assess the phosphorylation status of CDK2 substrates, such as Rb, in treated cells.

Principle: Cells are treated with the inhibitor, and cell lysates are prepared. Proteins are separated by size using SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated Rb (p-Rb) and total Rb.

Protocol:

-

Reagents:

-

Cancer cell line

-

Test compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-p-Rb Ser807/811, anti-total Rb, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

-

Procedure:

-

Treat cells with the test compound for a specified time (e.g., 24 hours).

-

Lyse the cells and quantify the protein concentration.

-

Denature protein samples and load equal amounts onto an SDS-PAGE gel.

-

Separate proteins by electrophoresis.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and apply the chemiluminescent substrate.

-

Image the blot using a chemiluminescence detection system.

-

-

Data Analysis:

-

Quantify the band intensities for p-Rb and total Rb.

-

Normalize the p-Rb signal to the total Rb signal to determine the relative level of phosphorylation.

-

Conclusion

While specific data on this compound is limited, the in-depth analysis of its close analog, PF-07104091, provides a robust framework for understanding the function and therapeutic potential of selective CDK2 inhibitors. These agents act by directly inhibiting the kinase activity of CDK2, leading to cell cycle arrest and, in some cases, apoptosis. Their efficacy, particularly in tumors with Cyclin E amplification or those resistant to CDK4/6 inhibitors, highlights the importance of CDK2 as a therapeutic target in oncology. The experimental protocols detailed in this guide provide a foundation for the preclinical evaluation and characterization of novel CDK2 inhibitors. Further research and clinical development of compounds like this compound and PF-07104091 will continue to elucidate the role of CDK2 in cancer and pave the way for new therapeutic strategies.

References

- 1. Facebook [cancer.gov]

- 2. meridian.allenpress.com [meridian.allenpress.com]

- 3. Tegtociclib (PF-07104091) | Pfizer Oncology Development Website [pfizeroncologydevelopment.com]

- 4. Discovery of Novel Antitumor Small-Molecule Agent with Dual Action of CDK2/p-RB and MDM2/p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting CDK2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Combined treatment with CDK4/6, CDK2, and CXCR1/2 inhibitors effectively halts the growth of BRAF wild-type melanoma tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ascopubs.org [ascopubs.org]

Cdk2-IN-8: A Representative Quinazolinone-Based CDK2 Inhibitor for Cancer Therapy Research

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Cyclin-dependent kinase 2 (CDK2) is a key regulator of cell cycle progression, particularly at the G1/S phase transition. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Quinazolinone-based inhibitors have emerged as a promising class of compounds targeting CDK2. This technical guide provides a comprehensive overview of a representative quinazolinone-based CDK2 inhibitor, herein referred to as Cdk2-IN-8, based on publicly available data for this structural class. This document will cover its mechanism of action, quantitative inhibitory data, relevant experimental protocols, and associated signaling pathways.

Core Concepts and Mechanism of Action

This compound, as a representative quinazolinone-based inhibitor, functions as an ATP-competitive inhibitor of CDK2.[1][2] The quinazolinone scaffold serves as a robust heterocyclic structure for designing potent kinase inhibitors.[3][4][5] By binding to the ATP-binding pocket of CDK2, these inhibitors prevent the phosphorylation of key substrates, such as the retinoblastoma protein (Rb), which are essential for cell cycle progression.[6][7] This ultimately leads to cell cycle arrest, primarily at the G1/S checkpoint, and can induce apoptosis in cancer cells.[2] The development of these inhibitors often involves modifying substituents at various positions of the quinazolinone core to enhance potency and selectivity against other kinases.[5]

Quantitative Inhibitory Data

The following table summarizes the inhibitory activity of several reported quinazolinone-based CDK2 inhibitors, providing a comparative landscape for the potency of this class of compounds.

| Compound ID | Target Kinase | IC50 (µM) | Cell Line | Assay Type | Reference |

| Compound 2i | CDK2 | 0.173 ± 0.012 | - | Enzyme Inhibition Assay | [1] |

| Compound 3i | CDK2 | 0.177 ± 0.032 | - | Enzyme Inhibition Assay | [1] |

| Compound 5c | CDK2 | Not specified, but showed significant inhibitory action | MDA-MB-435 | In vitro kinase assay | [3][5] |

| Compound 8a | CDK2 | Not specified, but showed significant inhibitory action | MDA-MB-435 | In vitro kinase assay | [3][5] |

| Compound 14 | CDK2/CyclinA2 | 0.11 | MCF-7 | Enzyme Inhibition Assay | [8] |

| Compound 15 | CDK2/CyclinA2 | 0.262 | MCF-7 | Enzyme Inhibition Assay | [8] |

Experimental Protocols

In Vitro CDK2 Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against CDK2.

1. Materials and Reagents:

-

Recombinant human CDK2/Cyclin A2 or CDK2/Cyclin E enzyme

-

Kinase substrate (e.g., Histone H1)

-

ATP

-

Kinase assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[9]

-

Test compound (this compound representative)

-

Kinase-Glo® Luminescent Kinase Assay Kit

-

96-well or 384-well plates

-

Plate reader capable of measuring luminescence

2. Procedure:

-

Prepare a master mixture containing the kinase assay buffer, ATP, and the kinase substrate.[10]

-

Dispense the master mixture into the wells of the assay plate.[10]

-

Add the test compound at various concentrations to the wells. Include a positive control (known inhibitor like Staurosporine) and a negative control (DMSO vehicle).

-

Initiate the kinase reaction by adding the CDK2/Cyclin complex to each well.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined reaction time (e.g., 20-60 minutes).[11]

-

Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's protocol. This reagent depletes the remaining ATP from the kinase reaction and uses the generated ADP to produce a luminescent signal.[9]

-

Measure the luminescence using a plate reader. The luminescent signal is inversely proportional to the kinase activity.

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay (MTT Assay)

This protocol describes a method to assess the effect of a CDK2 inhibitor on the proliferation of cancer cells.

1. Materials and Reagents:

-

Cancer cell line (e.g., MCF-7, A549)

-

Complete cell culture medium

-

Test compound (this compound representative)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Spectrophotometer

2. Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound. Include a vehicle control (DMSO).

-

Incubate the cells for a specified period (e.g., 48-72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a spectrophotometer.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) value.[12]

Signaling Pathways and Experimental Workflows

CDK2 Signaling Pathway in Cell Cycle Progression

The following diagram illustrates the central role of the CDK2/Cyclin E and CDK2/Cyclin A complexes in the G1/S transition of the cell cycle.

Caption: CDK2 signaling in the G1/S phase transition.

General Workflow for Screening Quinazolinone-Based CDK2 Inhibitors

The diagram below outlines a typical workflow for the discovery and initial characterization of novel CDK2 inhibitors.

Caption: Workflow for CDK2 inhibitor screening.

Conclusion

Quinazolinone-based compounds represent a significant class of CDK2 inhibitors with therapeutic potential in oncology. While a specific compound named "this compound" is not prominently documented in publicly available scientific literature, the collective data on this structural class provide a strong foundation for further research and development. The methodologies and pathways described in this guide offer a framework for the evaluation and characterization of novel quinazolinone-based CDK2 inhibitors. Future efforts in this area will likely focus on optimizing selectivity to minimize off-target effects and enhancing cellular potency to translate in vitro activity into in vivo efficacy.

References

- 1. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are CDK2 inhibitors and how do they work? [synapse.patsnap.com]

- 3. Development of newly synthesised quinazolinone-based CDK2 inhibitors with potent efficacy against melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Development of newly synthesised quinazolinone-based CDK2 inhibitors with potent efficacy against melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure of cyclin-dependent kinase 2 (CDK2) in complex with the specific and potent inhibitor CVT-313 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. promega.com [promega.com]

- 10. Inhibition of the CDK2 and Cyclin A complex leads to autophagic degradation of CDK2 in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Optimization of Luminescent Assay for Screening of Cyclin-Dependent Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Core Properties of a Potent and Selective CDK2 Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclin-dependent kinase 2 (CDK2) is a key regulator of cell cycle progression, particularly the G1/S phase transition. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. This technical guide provides an in-depth overview of the basic properties of a representative potent and highly selective CDK2 inhibitor, 4-((6-([1,1′-biphenyl]-3-yl)-9H-purin-2-yl)amino)benzenesulfonamide, hereafter referred to as Compound 73. This document will detail its inhibitory activity, selectivity profile, and the experimental methodologies used for its characterization, serving as a valuable resource for researchers in the field of oncology and drug discovery.

Introduction to CDK2 Inhibition

Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that, when complexed with their regulatory cyclin partners, govern the orderly progression of the cell cycle.[1] The CDK2/cyclin E and CDK2/cyclin A complexes are pivotal for initiating DNA replication and progressing through the S phase.[2] In many cancer types, the CDK2 pathway is hyperactivated due to genetic alterations such as the amplification of the CCNE1 gene (encoding cyclin E1).[3] This makes selective inhibition of CDK2 a promising therapeutic strategy. Small molecule inhibitors that target the ATP-binding pocket of CDK2 have been the focus of extensive research and development.[4]

Core Properties of the CDK2 Inhibitor: Compound 73

Compound 73 is a purine-based ATP-competitive inhibitor of CDK2. Its chemical structure is 4-((6-([1,1′-biphenyl]-3-yl)-9H-purin-2-yl)amino)benzenesulfonamide.[5]

Quantitative Inhibitory Activity

The inhibitory potency of Compound 73 against CDK2 and its selectivity over other kinases are critical parameters for its potential as a therapeutic agent. The following table summarizes the key quantitative data.

| Target Kinase | IC50 (µM) | Fold Selectivity vs. CDK2 |

| CDK2/cyclin A | 0.044 | 1 |

| CDK1/cyclin B | 86 | ~1955 |

| CDK4/cyclin D1 | >100 | >2273 |

| CDK7/cyclin H | >50 | >1136 |

| CDK9/cyclin T1 | >50 | >1136 |

| Table 1: In vitro inhibitory activity and selectivity of Compound 73 against various cyclin-dependent kinases. Data sourced from reference[5]. |

Mechanism of Action

Compound 73 acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of CDK2.[5] This prevents the phosphorylation of CDK2 substrates, such as the Retinoblastoma protein (Rb), thereby arresting the cell cycle at the G1/S transition.

Signaling Pathway

The primary signaling pathway affected by CDK2 inhibition is the cell cycle control pathway. The diagram below illustrates the role of CDK2 in the G1/S phase transition and the point of intervention by a CDK2 inhibitor.

Experimental Protocols

The characterization of a CDK2 inhibitor involves a series of in vitro and cell-based assays. Below are detailed methodologies for key experiments.

In Vitro Kinase Inhibition Assay

This assay determines the concentration of the inhibitor required to reduce the activity of the target kinase by 50% (IC50).

Workflow:

Protocol:

-

Reagents:

-

Recombinant human CDK2/cyclin A enzyme.

-

Histone H1 as a substrate.

-

[γ-33P]ATP.

-

Assay buffer (e.g., MOPS, β-glycerophosphate, EGTA, sodium orthovanadate, DTT).

-

Compound 73 serially diluted in DMSO.

-

-

Procedure:

-

The kinase reaction is carried out in a 96-well plate.

-

CDK2/cyclin A is incubated with various concentrations of Compound 73 for a defined period (e.g., 10-15 minutes) at room temperature.

-

The kinase reaction is initiated by the addition of a mixture of Mg/ATP (containing [γ-33P]ATP) and the substrate (Histone H1).

-

The reaction is allowed to proceed for a specific time (e.g., 15-30 minutes) at 30°C.

-

The reaction is stopped by the addition of a stop solution (e.g., phosphoric acid).

-

A portion of the reaction mixture is transferred to a filter membrane which captures the phosphorylated substrate.

-

The filter is washed to remove unincorporated [γ-33P]ATP.

-

The amount of incorporated 33P is quantified using a scintillation counter.

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[5]

-

Cell-Based Proliferation Assay (SRB Assay)

This assay assesses the effect of the inhibitor on the proliferation of cancer cell lines.

Protocol:

-

Cell Culture:

-

Human cancer cell lines (e.g., MCF-7 breast cancer, HCT116 colon cancer) are seeded in 96-well plates and allowed to attach overnight.

-

-

Treatment:

-

Cells are treated with various concentrations of Compound 73 (or vehicle control, e.g., DMSO) for a prolonged period (e.g., 72 hours).

-

-

Cell Fixation and Staining:

-

After the incubation period, cells are fixed with trichloroacetic acid (TCA).

-

The fixed cells are stained with Sulforhodamine B (SRB) dye, which binds to total cellular protein.

-

-

Measurement and Analysis:

-

The unbound dye is washed away, and the protein-bound dye is solubilized with a Tris base solution.

-

The absorbance is measured at a specific wavelength (e.g., 510 nm) using a plate reader.

-

The GI50 (concentration for 50% growth inhibition) is calculated from the dose-response curve.

-

Structural Biology

The interaction of Compound 73 with the ATP-binding pocket of CDK2 has been elucidated through X-ray crystallography.

Key Interactions:

-

The purine core of Compound 73 forms hydrogen bonds with the hinge region of the CDK2 active site, specifically with the backbone amide and carbonyl groups of Leu83.[5]

-

The biphenyl group occupies a hydrophobic pocket, contributing to the inhibitor's potency and selectivity.[5]

-

The benzenesulfonamide moiety extends towards the solvent-exposed region.[5]

The co-crystal structure of a similar inhibitor with CDK2 reveals that the inhibitor stabilizes a specific conformation of the glycine-rich loop, which is a key determinant of its selectivity over other CDKs like CDK1.[5]

Conclusion

Compound 73 represents a significant advancement in the development of selective CDK2 inhibitors. Its high potency and remarkable selectivity for CDK2 over other CDKs, particularly the closely related CDK1, make it a valuable tool for studying the biological roles of CDK2 and a promising lead for the development of novel anti-cancer therapeutics. The experimental protocols and data presented in this guide provide a comprehensive overview for researchers aiming to characterize and develop similar small molecule inhibitors. Further investigation into the in vivo efficacy and safety profile of such compounds is warranted.

References

- 1. promegaconnections.com [promegaconnections.com]

- 2. Insights on Structural Characteristics and Ligand Binding Mechanisms of CDK2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of Selective Tertiary Amide Inhibitors of Cyclin-Dependent Kinase 2 (CDK2) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

Technical Guide: Target Validation of Selective CDK2 Inhibitors in Cancer Cells

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 2 (CDK2) is a serine/threonine kinase that plays a crucial role in cell cycle regulation, particularly during the transition from the G1 to S phase and progression through the S phase.[1][] Dysregulation of CDK2 activity, often through the overexpression of its binding partner Cyclin E, is a common feature in many human cancers, including breast, ovarian, and lung cancer, making it a compelling therapeutic target.[3][4] Inhibition of CDK2 can block the phosphorylation of key substrates like the Retinoblastoma protein (Rb), leading to cell cycle arrest and apoptosis in cancer cells.[4][5]

This technical guide provides a comprehensive overview of the core principles and methodologies for the target validation of selective CDK2 inhibitors in cancer cells. While this document aims to be a broad resource, it will use the potent and selective CDK2 inhibitor PF-07104091 (Tagtociclib) as a primary example to illustrate the validation process. Publicly available information on a compound designated "Cdk2-IN-8" is scarce; therefore, PF-07104091 serves as a well-characterized surrogate to demonstrate the key concepts and experimental workflows.

Mechanism of Action of CDK2 Inhibition

CDK2, in complex with Cyclin E or Cyclin A, drives the cell cycle by phosphorylating a host of substrate proteins. A primary target is the Retinoblastoma protein (Rb). In its hypophosphorylated state, Rb binds to the E2F transcription factor, repressing the expression of genes required for DNA synthesis. The CDK4/6-Cyclin D complex initiates Rb phosphorylation in the G1 phase. Subsequently, the CDK2-Cyclin E complex hyperphosphorylates Rb, causing the release of E2F and commitment to S phase entry.[1][5]

Selective CDK2 inhibitors function as ATP-competitive agents, binding to the kinase's active site and preventing the phosphorylation of its substrates.[4] This action blocks the G1/S transition, leading to cell cycle arrest and, in many cases, programmed cell death (apoptosis).[4][6] This targeted inhibition is particularly effective in tumors that have become dependent on CDK2 activity, such as those with Cyclin E (CCNE1) amplification or those that have developed resistance to CDK4/6 inhibitors.[3]

Quantitative Data for CDK2 Inhibitor Validation

A critical step in target validation is quantifying the inhibitor's potency and selectivity. This involves both biochemical assays with purified enzymes and cell-based assays to measure effects on cancer cell proliferation.

Table 1: Biochemical Potency and Selectivity of Representative CDK Inhibitors

This table summarizes the inhibitory activity against purified kinase enzymes. High selectivity for CDK2 over other CDKs (especially the highly homologous CDK1) is a desirable characteristic to minimize off-target effects.

| Compound | Target(s) | CDK2 IC₅₀/Kᵢ | CDK1 Selectivity | CDK4/6 Selectivity | CDK9 Selectivity | Reference(s) |

| PF-07104091 | CDK2 | ~1 nM (Kᵢ) | >100-fold | 200 to 400-fold | ~170-fold | [7] |

| AZD5438 | CDK1/2/9 | 6 nM (IC₅₀) | ~3x less selective | >75-fold | ~3x less selective | [8][9] |

| Fadraciclib (CYC065) | CDK2/9 | 5 nM (IC₅₀) | - | - | ~5x less selective | [10] |

| Roscovitine | Pan-CDK | 100 nM (IC₅₀) | ~3x less selective | >1000-fold | ~8x less selective | [11] |

IC₅₀: Half-maximal inhibitory concentration. Kᵢ: Inhibition constant. Selectivity is expressed as a fold-difference in IC₅₀ or Kᵢ values (Inhibitor vs. CDK2).

Table 2: Cellular Activity of PF-07104091 in Cancer Cell Lines

This table shows the anti-proliferative effect of PF-07104091 on various human cancer cell lines, demonstrating its activity in a cellular context.

| Cell Line | Cancer Type | Cellular IC₅₀ (µM) | Reference(s) |

| TOV-21G | Ovarian Cancer | 4.8 | [12] |

| OVCAR-3 | Ovarian Cancer | 0.59 | [12] |

| HCT116 | Colorectal Cancer | 0.88 | [12] |

Experimental Protocols for Target Validation

The following protocols provide a framework for the key experiments required to validate a selective CDK2 inhibitor.

Biochemical Kinase Inhibition Assay

Objective: To determine the in vitro potency (IC₅₀ or Kᵢ) of the inhibitor against CDK2 and its selectivity against a panel of other kinases.

Methodology (Example: ADP-Glo™ Kinase Assay):

-

Reagents: Recombinant human CDK2/Cyclin E1, CDK1/Cyclin B, CDK4/Cyclin D1, CDK6/Cyclin D3, CDK9/Cyclin T1 enzymes; appropriate kinase-specific substrates (e.g., Rb-derived peptide); ATP; ADP-Glo™ Reagent; Kinase Detection Reagent.

-

Procedure: a. Prepare serial dilutions of the test inhibitor (e.g., PF-07104091) in DMSO, then dilute in kinase buffer. b. In a 384-well plate, add the inhibitor dilutions, the specific CDK/Cyclin complex, and the substrate. c. Initiate the kinase reaction by adding ATP at a concentration close to its Kₘ. Incubate at room temperature for 1 hour. d. Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes. e. Convert the generated ADP to ATP by adding the Kinase Detection Reagent, which also provides luciferase/luciferin to measure ATP levels. Incubate for 30 minutes. f. Measure luminescence using a plate reader. The light signal is proportional to the ADP generated and thus to kinase activity.

-

Data Analysis: Plot the percentage of inhibition versus the log of inhibitor concentration. Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Cell Viability / Proliferation Assay

Objective: To measure the effect of the inhibitor on the proliferation and viability of cancer cell lines.

Methodology (Example: CellTiter-Glo® Luminescent Cell Viability Assay):

-

Cell Culture: Seed cancer cells (e.g., OVCAR-3, HCT116) in a 96-well opaque-walled plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Treatment: Prepare serial dilutions of the inhibitor in culture medium and add them to the cells. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified CO₂ incubator.

-

Assay: a. Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature. b. Add CellTiter-Glo® Reagent to each well (volume equal to the culture medium volume). c. Mix on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Analysis: Measure luminescence. The signal is proportional to the amount of ATP present, which is an indicator of metabolically active cells. Calculate IC₅₀ values as described for the kinase assay.

Western Blot for Target Engagement

Objective: To confirm that the inhibitor engages and blocks CDK2 activity in cells by measuring the phosphorylation of a downstream substrate, such as Rb.

Methodology:

-

Cell Treatment: Plate cells (e.g., HCT116) and treat with the inhibitor at various concentrations (e.g., 0.1x, 1x, 10x IC₅₀) for a specified time (e.g., 24 hours).

-

Lysate Preparation: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. b. Incubate with a primary antibody against phospho-Rb (e.g., Ser807/811) overnight at 4°C. c. Wash and incubate with an HRP-conjugated secondary antibody for 1 hour. d. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Re-probe the membrane for total Rb and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading. A dose-dependent decrease in the phospho-Rb signal indicates successful target engagement.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of CDK2 inhibition on cell cycle distribution.

Methodology:

-

Cell Treatment: Treat cells with the inhibitor at 1x and 10x the IC₅₀ for 24-48 hours.

-

Cell Preparation: Harvest both adherent and floating cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, wash with PBS to remove ethanol, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Flow Cytometry: Incubate for 30 minutes in the dark, then analyze the samples on a flow cytometer. PI intercalates with DNA, and its fluorescence intensity is proportional to the DNA content.

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G1 phase is the expected outcome of CDK2 inhibition.

Summary and Future Directions

The target validation of a selective CDK2 inhibitor like PF-07104091 relies on a tiered approach, moving from biochemical potency and selectivity to cellular mechanism of action and anti-proliferative effects. The data gathered through these experiments provide strong evidence for the inhibitor's on-target activity and its therapeutic potential.

Future validation steps would involve in vivo studies using xenograft models derived from sensitive cell lines to confirm anti-tumor efficacy and tolerability.[12] Furthermore, identifying predictive biomarkers, such as CCNE1 amplification or Rb-deficiency, is crucial for patient stratification in future clinical trials.[3][13] The development of highly selective and orally bioavailable CDK2 inhibitors represents a promising strategy for treating cancers with a clear dependency on this cell cycle kinase.

References

- 1. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]

- 3. meridian.allenpress.com [meridian.allenpress.com]

- 4. What are CDK2 inhibitors and how do they work? [synapse.patsnap.com]

- 5. Tegtociclib (PF-07104091) | Pfizer Oncology Development Website [pfizeroncologydevelopment.com]

- 6. selleckchem.com [selleckchem.com]

- 7. axonmedchem.com [axonmedchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. CDK inhibitors in cancer therapy, an overview of recent development - PMC [pmc.ncbi.nlm.nih.gov]

- 12. caymanchem.com [caymanchem.com]

- 13. aacrjournals.org [aacrjournals.org]

A Technical Guide to Cyclin-Dependent Kinase 2 (CDK2) Inhibition

Disclaimer: This guide provides a comprehensive overview of Cyclin-Dependent Kinase 2 (CDK2) as a therapeutic target. At the time of writing, detailed experimental data and peer-reviewed literature for the specific inhibitor Cdk2-IN-8 (CAS number 2919216-36-5) are not extensively available in the public domain. The information presented herein is based on the broader knowledge of CDK2 biology and the characteristics of other well-studied CDK2 inhibitors.

Introduction to CDK2 as a Therapeutic Target

Cyclin-dependent kinase 2 (CDK2) is a key member of the serine/threonine protein kinase family that plays a crucial role in regulating the cell cycle.[1][2] Specifically, CDK2 is instrumental in the transition from the G1 to the S phase, where DNA replication occurs, and its activity is essential for the progression through the S phase.[3] The activity of CDK2 is tightly regulated by its association with regulatory proteins called cyclins, particularly cyclin E and cyclin A.

Dysregulation of CDK2 activity is a common feature in many human cancers, leading to uncontrolled cell proliferation.[2] This makes CDK2 an attractive target for the development of novel anticancer therapies.[2] Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells, highlighting its therapeutic potential.[4][5]

Chemical Properties of this compound

While detailed biological data is limited, the basic chemical properties of this compound are available from various suppliers.

| Property | Value |

| CAS Number | 2919216-36-5 |

| Molecular Formula | C₂₂H₂₅N₅O₃ |

| Molecular Weight | 407.47 g/mol |

Source: Information compiled from chemical supplier databases.

The CDK2 Signaling Pathway

CDK2 activity is central to the G1/S checkpoint and S phase progression. The pathway is initiated by mitogenic signals that lead to the expression of cyclin D, which in turn activates CDK4 and CDK6. Activated CDK4/6 then phosphorylates the Retinoblastoma protein (Rb), causing the release of the E2F transcription factor. E2F subsequently promotes the transcription of genes required for S phase, including cyclin E. Cyclin E then binds to and activates CDK2, leading to further phosphorylation of Rb and other substrates, thereby committing the cell to DNA replication.

Below is a diagram illustrating the core CDK2 signaling pathway.

Caption: Core CDK2 signaling pathway in cell cycle progression.

Quantitative Data for Exemplary CDK2 Inhibitors

To provide context for the type of data generated for CDK2 inhibitors, the following table summarizes the inhibitory concentrations (IC50) for several well-characterized compounds against CDK2 and other related kinases to indicate selectivity.

| Inhibitor | CDK2 IC₅₀ (nM) | CDK1 IC₅₀ (nM) | CDK4 IC₅₀ (nM) | CDK9 IC₅₀ (nM) | Selectivity Notes |

| Milciclib | 45 | >150 | >150 | - | >3-fold selective for CDK2 over CDK1, 4, 5, and 7.[5] |

| PHA-793887 | 8 | >48 | >48 | - | Potent inhibitor of CDK2, CDK5, and CDK7.[5][6] |

| BMS-265246 | 9 | 6 | >225 | - | Potent and selective CDK1/2 inhibitor.[5][6] |

| SU 9516 | 22 | 40 | 200 | - | Inhibits CDK2, CDK1, and CDK4.[6] |

| CDK2-IN-73 | 44 | 86000 | - | - | Highly selective for CDK2 over CDK1 (~2000-fold).[2][6] |

| CVT-313 | 500 | - | - | - | Potent CDK2 inhibitor with no effect on other non-related kinases.[6] |

Note: IC₅₀ values can vary depending on the assay conditions.

Experimental Protocols

Characterizing a novel CDK2 inhibitor like this compound would involve a series of biochemical and cell-based assays. Below are detailed methodologies for key experiments.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Objective: To determine the in vitro potency (IC₅₀) of an inhibitor against purified CDK2/Cyclin complexes.

Materials:

-

Recombinant human CDK2/Cyclin A2 or CDK2/Cyclin E1 enzyme

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 μM DTT)[7][8]

-

ATP

-

Test inhibitor (e.g., this compound) serially diluted in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. A typical starting concentration is 10 mM, diluted down to the low nanomolar range.

-

Kinase Reaction Setup:

-

In a 384-well plate, add 1 µl of the serially diluted inhibitor or DMSO (as a control).

-

Add 2 µl of CDK2/Cyclin enzyme diluted in kinase buffer. The optimal enzyme concentration should be determined empirically by titration.[7][8]

-

Add 2 µl of a substrate/ATP mixture. The final ATP concentration is typically at or near the Km for the enzyme.

-

-

Incubation: Incubate the plate at room temperature for 60 minutes.[7]

-

ADP-Glo™ Reagent Addition: Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[7][8]

-

Kinase Detection Reagent Addition: Add 10 µl of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[7][8]

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cellular Proliferation Assay (Sulforhodamine B Assay)

This assay assesses the effect of an inhibitor on cell growth.

Objective: To determine the growth inhibitory concentration (GI₅₀) of an inhibitor in cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7, HCT116)

-

Complete cell culture medium

-

Test inhibitor (e.g., this compound)

-

96-well plates

-

Sulforhodamine B (SRB) solution

-

Trichloroacetic acid (TCA)

-

Tris base solution

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the test inhibitor for a specified period (e.g., 72-120 hours).[10]

-

Cell Fixation: Gently remove the medium and fix the cells by adding cold 10% (w/v) TCA to each well. Incubate for 1 hour at 4°C.

-

Washing: Wash the plate five times with water and allow it to air dry.

-

Staining: Add 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.

-

Washing: Quickly wash the plate four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plate to air dry.

-

Dye Solubilization: Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.

-

Data Acquisition: Measure the absorbance at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition for each inhibitor concentration compared to the vehicle-treated control. Determine the GI₅₀ value by plotting the percentage of growth inhibition against the inhibitor concentration.

Experimental and Screening Workflow

The discovery and characterization of a novel kinase inhibitor follows a structured workflow, from initial screening to in-depth cellular analysis.

Caption: General workflow for kinase inhibitor profiling.

Conclusion

CDK2 remains a significant target in oncology due to its central role in cell cycle control. While specific data for this compound is not yet widely available, the established methodologies for characterizing CDK2 inhibitors provide a clear path for its evaluation. Future studies will be necessary to elucidate the potency, selectivity, and cellular effects of this compound to determine its potential as a research tool or therapeutic agent.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of the CDK2 and Cyclin A complex leads to autophagic degradation of CDK2 in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification and Characterization of an Irreversible Inhibitor of CDK2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. selleckchem.com [selleckchem.com]

- 7. promega.com [promega.com]

- 8. promega.com [promega.com]

- 9. Optimization of Luminescent Assay for Screening of Cyclin-Dependent Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for In Vivo Study of Cdk2-IN-8 in Melanoma

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 2 (CDK2) is a critical regulator of cell cycle progression, particularly at the G1/S phase transition. In melanoma, dysregulation of the CDK2 signaling pathway has been implicated in tumor growth and resistance to targeted therapies.[1][2][3] The microphthalmia-associated transcription factor (MITF), a key lineage-specific transcription factor in melanocytes, directly regulates CDK2 expression, highlighting a unique dependency of melanoma cells on this kinase for proliferation.[4] Furthermore, CDK2 has been identified as a driver of resistance to both BRAF and Hsp90 inhibitors in melanoma.[1][2] These findings establish CDK2 as a promising therapeutic target in this malignancy.

Cdk2-IN-8 is a small molecule inhibitor of CDK2. These application notes provide a comprehensive guide for designing and executing an in vivo study to evaluate the anti-melanoma efficacy of this compound using a xenograft mouse model. The following protocols and recommendations are based on established methodologies for in vivo cancer research and data on similar CDK2 inhibitors.

Preclinical In Vivo Study Design

Objective

To evaluate the anti-tumor efficacy of this compound in a subcutaneous human melanoma xenograft mouse model.

Animal Model

-

Species: Mouse

-

Strain: Immunocompromised (e.g., NOD/SCID, NSG, or Athymic Nude)

-

Age: 6-8 weeks

-

Sex: Female (to avoid fighting among males)

Melanoma Cell Line

-

Recommended Cell Line: A375 (BRAF V600E mutant) or other well-characterized human melanoma cell lines.

-

Cell Culture: Cells should be cultured in appropriate media (e.g., DMEM with 10% FBS) and confirmed to be free of mycoplasma contamination before implantation.

Experimental Groups

A minimum of four groups are recommended for a robust study design:

| Group | Treatment | Number of Animals (n) |

| 1 | Vehicle Control | 10 |

| 2 | This compound (Low Dose) | 10 |

| 3 | This compound (High Dose) | 10 |

| 4 | Positive Control (e.g., Dabrafenib for BRAF-mutant melanoma) | 10 |

Drug Formulation and Administration

-

This compound Formulation (Starting Point): A common vehicle for poorly soluble compounds in vivo is a mixture of DMSO, PEG300, Tween 80, and saline. A suggested starting formulation is 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile saline. The formulation should be prepared fresh daily.

-

Dosing: Based on in vivo studies with other CDK2 inhibitors, a starting dose range of 25-100 mg/kg could be explored. A preliminary dose-finding study is highly recommended to determine the maximum tolerated dose (MTD).

-

Route of Administration: Intraperitoneal (IP) injection is a common route for preclinical efficacy studies.

-

Dosing Schedule: Daily administration for 21 consecutive days.

Experimental Protocols

Protocol 1: Melanoma Xenograft Implantation

-

Cell Preparation: Harvest melanoma cells during the logarithmic growth phase. Wash the cells with sterile PBS and resuspend in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10^7 cells/mL.

-

Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.

-

Tumor Growth Monitoring: Allow tumors to reach a palpable size of approximately 100-150 mm³.

Protocol 2: Treatment and Tumor Measurement

-

Animal Randomization: Once tumors reach the desired size, randomize the animals into the different treatment groups.

-

Treatment Administration: Administer the assigned treatment (Vehicle, this compound, or Positive Control) according to the predetermined dosing schedule and route.

-

Tumor Measurement: Measure the tumor dimensions (length and width) with digital calipers every 2-3 days. Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2 .

-

Body Weight Monitoring: Record the body weight of each animal every 2-3 days as an indicator of toxicity.

-

Euthanasia Criteria: Euthanize animals if the tumor volume exceeds 2000 mm³, if there is more than 20% body weight loss, or if the animals show signs of significant distress.

Protocol 3: Endpoint Analysis

-

Tissue Collection: At the end of the study, euthanize the animals and excise the tumors.

-

Tumor Weight: Record the final weight of each tumor.

-

Histology and Immunohistochemistry (IHC): Fix a portion of the tumor in 10% neutral buffered formalin for histological analysis (H&E staining) and IHC to assess markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).

-

Western Blot Analysis: Snap-freeze a portion of the tumor in liquid nitrogen for subsequent protein extraction and Western blot analysis to confirm target engagement (e.g., reduced phosphorylation of Rb, a CDK2 substrate).

Data Presentation

Table 1: Tumor Growth Inhibition

| Group | Mean Initial Tumor Volume (mm³) | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | P-value vs. Vehicle |

| Vehicle Control | ||||

| This compound (Low Dose) | ||||

| This compound (High Dose) | ||||

| Positive Control |

Table 2: Body Weight Changes

| Group | Mean Initial Body Weight (g) | Mean Final Body Weight (g) | Mean Body Weight Change (%) |

| Vehicle Control | |||

| This compound (Low Dose) | |||

| This compound (High Dose) | |||

| Positive Control |

Visualizations

Caption: CDK2 signaling pathway in melanoma and the inhibitory action of this compound.

Caption: Experimental workflow for the in vivo study of this compound in a melanoma xenograft model.

References

Application Notes and Protocols for CDK2 Inhibition in Mouse Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 2 (CDK2) is a key regulator of cell cycle progression, particularly at the G1/S phase transition.[1][2] In complex with cyclin E, CDK2 phosphorylates the retinoblastoma protein (Rb), leading to the release of E2F transcription factors and the initiation of DNA synthesis.[1][3] Dysregulation of the CDK2 pathway is a common feature in many cancers, making it an attractive target for therapeutic intervention.[4][5][6] CDK2 inhibitors are a class of small molecules designed to block the kinase activity of CDK2, thereby inducing cell cycle arrest and inhibiting tumor growth.[2][7]

This document provides detailed application notes and protocols for the use of CDK2 inhibitors in mouse xenograft models, a critical preclinical step in drug development. Due to the limited public information specifically on "Cdk2-IN-8," this document will provide data and protocols based on other well-characterized CDK2 inhibitors that have been evaluated in similar preclinical settings. Researchers should adapt these protocols based on the specific properties of their chosen inhibitor.

Mechanism of Action of CDK2 Inhibitors

CDK2 inhibitors typically function by competing with ATP for the binding site on the CDK2 enzyme.[2] This prevents the phosphorylation of key substrates, including Rb.[8] Inhibition of Rb phosphorylation maintains its association with E2F transcription factors, preventing the expression of genes required for S-phase entry.[3] This ultimately leads to a G1 cell cycle arrest and a subsequent reduction in tumor cell proliferation.[2][8] Some CDK2 inhibitors have also been shown to induce apoptosis.[2]

Signaling Pathway

The diagram below illustrates the central role of the Cyclin E/CDK2 complex in the G1/S phase transition of the cell cycle and the mechanism of its inhibition.

Caption: The Cyclin E/CDK2 signaling pathway and point of inhibition.

Quantitative Data from Preclinical Xenograft Studies

The following table summarizes dosage and efficacy data for various CDK2 inhibitors in mouse xenograft models from published preclinical studies. This data can serve as a starting point for designing in vivo experiments.

| Inhibitor Name | Cancer Type (Cell Line) | Mouse Strain | Dosage | Administration Route | Schedule | Efficacy | Reference |

| INX-315 | Ovarian & Gastric Carcinoma | Not Specified | Not Specified | Not Specified | Not Specified | Inhibited Rb-phosphorylation and induced tumor regression. | [9] |

| Homoharringtonine (HHT) | Leukemia | Not Specified | 0.5 mg/kg | Intraperitoneal | Once a day for 2 weeks, 2-week break, then once a day for 2 weeks | Significantly longer survival compared to vehicle. | [8][10] |

| NU2058 & NU6102 | Breast Cancer | Not Specified | Not Specified | Not Specified | Not Specified | Reduced phosphorylation of Rb and led to G1 arrest. | [8][11] |

| PF-07104091 | Ovarian Cancer (OVCAR-3) | Not Specified | Not Specified | Not Specified | Not Specified | Dose-dependent tumor growth inhibition. | [12] |

| CVT2584 | Acute Myeloid Leukemia (MYC/BCL-XL) | BALB/c & C57BL/6 | 100 mg/kg | Oral Gavage | 5 days on, 2 days off, 5 days on | Significant extension in survival. | [13] |

Experimental Protocols

Mouse Xenograft Model Workflow

The following diagram outlines a typical workflow for a mouse xenograft study evaluating a CDK2 inhibitor.

Caption: A standard workflow for in vivo efficacy studies in mouse xenograft models.

Detailed Methodologies

1. Cell Culture and Implantation:

-

Cell Lines: Select a cancer cell line with known dysregulation of the CDK2 pathway (e.g., high cyclin E expression). Culture cells in appropriate media and conditions to ensure they are in a logarithmic growth phase.

-

Animals: Use immunodeficient mice (e.g., Nude, SCID, or NSG) to prevent rejection of human tumor xenografts. House animals in a specific pathogen-free environment.

-

Implantation:

-

Harvest and resuspend cultured cancer cells in a sterile, serum-free medium or a mixture with Matrigel.

-

Inject a specific number of cells (typically 1 x 10^6 to 1 x 10^7) subcutaneously into the flank of each mouse.[14]

-

2. Tumor Growth Monitoring and Randomization:

-

Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days.[14]

-

Calculate tumor volume using the formula: (Length x Width²) / 2.[14]

-

Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.[14]

3. Drug Formulation and Administration:

-

Formulation: The formulation of the CDK2 inhibitor will depend on its physicochemical properties and the intended route of administration. Common vehicles include sterile water, saline, or solutions containing agents like DMSO, PEG400, and Tween 80 to improve solubility. It is crucial to perform formulation and stability studies.

-

Administration:

-

Oral Gavage: A common route for administering small molecule inhibitors. Ensure accurate dosing based on individual mouse body weight.

-

Intraperitoneal Injection: Another frequently used route for systemic delivery.[10]

-

The dosing schedule can vary from once daily (QD) to twice daily (BID) and for a defined period (e.g., 21 consecutive days).[14]

-

4. Efficacy and Toxicity Assessment:

-

Tumor Growth Inhibition: Continue to measure tumor volumes and body weights regularly throughout the study.

-

Toxicity: Monitor mice for signs of toxicity, such as weight loss, changes in behavior, or ruffled fur. A body weight loss of more than 15-20% is often a criterion for euthanasia.[14]

-

Endpoint: The study endpoint is typically defined by a maximum tumor volume, a specific duration of treatment, or evidence of significant toxicity.

-

Pharmacodynamic (PD) Analysis: At the end of the study, collect tumor tissue to assess target engagement. This can be done by measuring the phosphorylation status of Rb (a direct downstream target of CDK2) via Western blot or immunohistochemistry.[8]

-

Histological Analysis: Perform histological analysis (e.g., H&E staining, Ki-67 staining for proliferation) on tumor tissues to assess the cellular effects of the treatment.

Conclusion

The provided application notes and protocols offer a comprehensive guide for researchers initiating preclinical studies with CDK2 inhibitors in mouse xenograft models. While specific details for "this compound" are not publicly available, the information presented for other CDK2 inhibitors serves as a valuable resource for experimental design. Successful in vivo evaluation requires careful attention to experimental details, including appropriate model selection, drug formulation, and robust endpoint analysis.

References

- 1. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]

- 2. What are CDK2 inhibitors and how do they work? [synapse.patsnap.com]

- 3. Cyclin E/CDK2: DNA Replication, Replication Stress and Genomic Instability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting CDK2 in cancer: challenges and opportunities for therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CDK2 and Cancer: Mechanisms and Opportunities - Bruce Clurman [grantome.com]

- 6. pnas.org [pnas.org]

- 7. Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 8. meridian.allenpress.com [meridian.allenpress.com]

- 9. researchgate.net [researchgate.net]

- 10. Inhibition of the CDK2 and Cyclin A complex leads to autophagic degradation of CDK2 in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pre-clinical evaluation of cyclin-dependent kinase 2 and 1 inhibition in anti-estrogen-sensitive and resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Pharmacological inactivation of CDK2 inhibits MYC/BCL-XL-driven leukemia in vivo through induction of cellular senescence - PMC [pmc.ncbi.nlm.nih.gov]

- 14. astx.com [astx.com]

Application Note: Western Blot Protocol for Detecting Phosphorylated Retinoblastoma Protein (p-Rb) Following Cdk2-IN-8 Treatment

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Retinoblastoma protein (Rb) is a critical tumor suppressor that acts as a key regulator of the cell cycle. Its function is tightly controlled by phosphorylation, primarily by cyclin-dependent kinases (CDKs). In the G1 phase of the cell cycle, Rb is hypophosphorylated and active, binding to the E2F family of transcription factors and repressing the expression of genes required for S-phase entry. As the cell cycle progresses, sequential phosphorylation by Cdk4/6-cyclin D and Cdk2-cyclin E/A complexes leads to the hyperphosphorylation and inactivation of Rb. This releases E2F, allowing for the transcription of target genes and progression into the S phase.[1][2][3]

Cdk2, in complex with cyclin E and cyclin A, plays a crucial role in the hyperphosphorylation of Rb at multiple sites, including Serine 807 and Serine 811, which is a key step for releasing E2F and committing to DNA replication.[2] Cdk2-IN-8 is a small molecule inhibitor that targets the ATP-binding site of Cdk2, preventing the phosphorylation of its substrates, including Rb.[4][5] Inhibition of Cdk2 activity is expected to lead to a decrease in the levels of phosphorylated Rb (p-Rb), resulting in cell cycle arrest at the G1/S transition.[4]

This application note provides a detailed protocol for the treatment of cells with the Cdk2 inhibitor, this compound, and the subsequent detection of changes in Rb phosphorylation at Serine 807/811 using Western blotting.

Signaling Pathway

The following diagram illustrates the Cdk2-Rb signaling pathway and the mechanism of action for this compound.

Experimental Workflow

The diagram below outlines the major steps of the experimental protocol.

Quantitative Data Summary

The following table provides a summary of the key quantitative parameters for the experimental protocol.

| Parameter | Recommended Value/Range | Notes |

| Cell Seeding Density | 1-2 x 10^6 cells | In a 10 cm dish, to achieve 70-80% confluency at the time of treatment. |

| This compound Concentration | 1-10 µM | Perform a dose-response experiment to determine the optimal concentration for your cell line. |

| Treatment Duration | 6-24 hours | A time-course experiment is recommended to determine the optimal treatment time. |

| Lysis Buffer Volume | 500 µL per 10 cm dish | Adjust volume based on cell pellet size. |